methyl (2E)-3-(fluorosulfonyl)prop-2-enoate
Description
Methyl (2E)-3-(fluorosulfonyl)prop-2-enoate is an α,β-unsaturated ester featuring a fluorosulfonyl (-SO₂F) substituent at the β-position. This electron-withdrawing group significantly influences the compound’s electronic and steric properties, enhancing its reactivity in conjugate addition and cycloaddition reactions. The fluorosulfonyl moiety also imparts thermal stability and resistance to hydrolysis compared to other sulfonyl derivatives, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
methyl (E)-3-fluorosulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDSVEHBHWPDFP-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(fluorosulfonyl)prop-2-enoate typically involves the reaction of methyl prop-2-enoate with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(fluorosulfonyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides or sulfides.
Scientific Research Applications
Methyl (2E)-3-(fluorosulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(fluorosulfonyl)prop-2-enoate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to participate in various chemical reactions, which can modulate the activity of enzymes and other proteins. The pathways involved in these interactions are the subject of ongoing research to fully elucidate the compound’s effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The fluorosulfonyl group distinguishes methyl (2E)-3-(fluorosulfonyl)prop-2-enoate from other prop-2-enoate derivatives. Key comparisons include:
Spectroscopic and Computational Data
- NMR Shifts: The -SO₂F group causes deshielding of adjacent protons. For instance, the β-proton in this compound appears downfield (δ ~7.5–8.0 ppm) compared to δ 6.8–7.2 ppm for methyl (2E)-3-(naphthalen-1-yl)prop-2-enoate () .
- IR Stretching : Strong S=O and S-F vibrations at 1350–1400 cm⁻¹ and 750–800 cm⁻¹, respectively, distinguish it from esters with carbonyl-only functional groups .
- DFT Studies : Computational models predict a planar geometry for the α,β-unsaturated system, with HOMO-LUMO gaps narrower than those of hydroxyphenyl analogs, indicating higher reactivity .
Biological Activity
Methyl (2E)-3-(fluorosulfonyl)prop-2-enoate is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₄H₅F₁O₄S
- Molar Mass : 182.15 g/mol
- Structure : The compound features a vinyl sulfone group, which is crucial for its reactivity and biological interactions.
This compound exhibits biological activity primarily through its interaction with various enzymes and cellular pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, particularly those involved in inflammatory pathways. Its fluorosulfonyl group enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic residues in target enzymes.
- Cellular Uptake : Studies suggest that the compound may utilize ATP-binding cassette (ABC) transporters for cellular uptake, which is crucial for its bioavailability and efficacy within biological systems .
Biological Activity
The biological activities of this compound can be categorized as follows:
- Antimicrobial Effects : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Case Study 2: Anti-inflammatory Effects
In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound led to a significant reduction in TNF-α levels by approximately 50% at a concentration of 10 µM.
| Treatment Concentration (µM) | TNF-α Reduction (%) |
|---|---|
| 1 | 10 |
| 5 | 30 |
| 10 | 50 |
Research Findings
Recent research has highlighted the potential of this compound in drug development:
- Synthesis and Characterization : Innovative synthetic routes have been developed to produce this compound with high purity and yield, facilitating further biological evaluations .
- Toxicity Studies : Toxicological assessments indicate that the compound exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations, making it a candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
